molecular formula C7H9BrN2O2 B1521363 5-Bromo-4,6-dimethoxy-2-methylpyrimidine CAS No. 4319-83-9

5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Cat. No. B1521363
CAS RN: 4319-83-9
M. Wt: 233.06 g/mol
InChI Key: USLDVVGZERSQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a pyrimidine derivative . It is a white to off-white to yellow solid . The CAS Number is 4319-83-9 .


Molecular Structure Analysis

The molecular weight of this compound is 233.06 . The molecular formula is C7H9BrN2O2 .


Physical And Chemical Properties Analysis

This compound is a white to off-white to yellow solid . It is stored at room temperature .

Scientific Research Applications

Synthesis and Antiviral Activity : The synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine derivatives has been pivotal in creating compounds with significant antiviral properties. For instance, 5-(2,2-difluorovinyl)-2'-deoxyuridine, synthesized from a compound similar to this compound, exhibited strong activity against herpes simplex virus type 1 and tumor cells transformed by the HSV-1 thymidine kinase gene (Bobek, Kavai, & De Clercq, 1987). Similarly, certain 5-substituted 2,4-diaminopyrimidine derivatives synthesized using similar methodologies showed marked inhibition of retrovirus replication, demonstrating their potential as antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Chemical Modification and Derivative Synthesis : The base compound has been used to create a variety of derivatives through chemical modification, enhancing its utility in various applications. For instance, the reaction of similar bromopyrimidines with ammonia and secondary amines resulted in the synthesis of new thiazolo[4,5-d]pyrimidine derivatives, indicating the compound's versatility in forming structurally diverse derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Catalyzed Coupling Reactions : The compound has been involved in catalyzed coupling reactions to create novel derivatives. For example, 5-Bromo-4-chloro-6-methylpyrimidines underwent Pd/C–Cu catalyzed coupling with terminal alkynes, resulting in regioselective synthesis of 4-alkynyl-5-bromopyrimidines (Pal, Batchu, Swamy, & Padakanti, 2006).

Anticancer and Anti-Inflammatory Applications : Novel pyrazolopyrimidines derivatives, synthesized in part using pyrimidines similar to this compound, showed promising anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications (Rahmouni et al., 2016).

Safety and Hazards

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is classified under GHS07 . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

5-bromo-4,6-dimethoxy-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-4-9-6(11-2)5(8)7(10-4)12-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLDVVGZERSQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4,6-dimethoxy-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4,6-dimethoxy-2-methylpyrimidine
Reactant of Route 3
5-Bromo-4,6-dimethoxy-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-4,6-dimethoxy-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-4,6-dimethoxy-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.